Methoxy(cyclooctadien)rhodium(I)-Dimer

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Methoxy(cyclooctadiene)rhodium(I) dimer has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in asymmetric synthesis, hydroformylation, and cyclization reactions. .

Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It is involved in the development of new drugs and therapeutic agents.

Industry: It is used in the production of fine chemicals and materials

Wirkmechanismus

Target of Action

Methoxy(cyclooctadiene)rhodium(I) dimer is primarily used as a catalyst in various chemical reactions . It acts as a precursor for organorhodium(I) species .

Mode of Action

This compound interacts with its targets by facilitating a variety of reactions. It is known to catalyze cascade 1,4-addition-aldol reactions and 1,4-addition of alcohols . It also plays a role in the hydroformylation process .

Biochemical Pathways

The compound is involved in the cyclization of cyano-substituted unsaturated esters in the presence of aryl 9-BBN, leading to 5- and 6-membered β-enamino esters . This process is part of a broader set of reactions that contribute to the synthesis of complex organic molecules.

Result of Action

The action of Methoxy(cyclooctadiene)rhodium(I) dimer results in the formation of new chemical bonds and the synthesis of complex organic molecules . Its use can increase the efficiency and selectivity of certain chemical reactions.

Action Environment

The action of Methoxy(cyclooctadiene)rhodium(I) dimer can be influenced by environmental factors such as temperature and pH. For instance, it is typically stored at temperatures below −20°C . The presence of other substances in the reaction mixture can also affect its catalytic activity.

Biochemische Analyse

Biochemical Properties

Methoxy(cyclooctadiene)rhodium(I) dimer is known to interact with various enzymes and proteins in biochemical reactions . It acts as a catalyst for cascade 1,4-addition-aldol reactions and 1,4-addition of alcohols . It also plays a role in the hydroformylation process . The nature of these interactions is primarily catalytic, facilitating the biochemical reactions without being consumed in the process .

Cellular Effects

The effects of Methoxy(cyclooctadiene)rhodium(I) dimer on cells and cellular processes are primarily related to its role as a catalyst in biochemical reactions

Molecular Mechanism

Methoxy(cyclooctadiene)rhodium(I) dimer exerts its effects at the molecular level through its catalytic activity . It facilitates the cyclization of cyano-substituted unsaturated esters in the presence of aryl 9-BBN, leading to 5- and 6-membered β-enamino esters . This involves binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .

Metabolic Pathways

Methoxy(cyclooctadiene)rhodium(I) dimer is involved in various metabolic pathways due to its role as a catalyst in biochemical reactions

Vorbereitungsmethoden

Methoxy(cyclooctadiene)rhodium(I) dimer can be synthesized through the reaction of rhodium trichloride with methanol and 1,5-cyclooctadiene. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is then refluxed, and the product is purified through recrystallization .

Analyse Chemischer Reaktionen

Methoxy(cyclooctadiene)rhodium(I) dimer undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state rhodium complexes.

Reduction: It can be reduced to form lower oxidation state rhodium species.

Substitution: It can undergo ligand exchange reactions where the methoxy or cyclooctadiene ligands are replaced by other ligands.

Addition: It participates in 1,4-addition reactions with unsaturated substrates, such as alpha,beta-unsaturated ketones and aldehydes

Common reagents used in these reactions include organoborons, alcohols, and aryl 9-BBN (9-borabicyclo[3.3.1]nonane). Major products formed from these reactions include beta-enamino esters and other organorhodium complexes .

Vergleich Mit ähnlichen Verbindungen

Methoxy(cyclooctadiene)rhodium(I) dimer can be compared with other similar rhodium complexes, such as:

Chloro(1,5-cyclooctadiene)rhodium(I) dimer: Similar in structure but contains a chloro ligand instead of a methoxy ligand.

Acetylacetonatobis(cyclooctene)rhodium(I): Contains acetylacetonate and cyclooctene ligands.

Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I): Contains carbonyl and pentamethylcyclopentadienyl ligands

Methoxy(cyclooctadiene)rhodium(I) dimer is unique due to its methoxy ligand, which imparts specific reactivity and selectivity in catalytic reactions .

Eigenschaften

CAS-Nummer |

12148-72-0 |

|---|---|

Molekularformel |

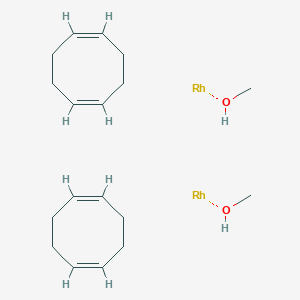

C18H32O2Rh2 |

Molekulargewicht |

486.3 g/mol |

IUPAC-Name |

cycloocta-1,5-diene;methanol;rhodium |

InChI |

InChI=1S/2C8H12.2CH4O.2Rh/c2*1-2-4-6-8-7-5-3-1;2*1-2;;/h2*1-2,7-8H,3-6H2;2*2H,1H3;; |

InChI-Schlüssel |

LEJWHNWXNMGGKE-UHFFFAOYSA-N |

SMILES |

CO.CO.C1CC=CCCC=C1.C1CC=CCCC=C1.[Rh].[Rh] |

Isomerische SMILES |

CO.CO.C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Rh].[Rh] |

Kanonische SMILES |

CO.CO.C1CC=CCCC=C1.C1CC=CCCC=C1.[Rh].[Rh] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.